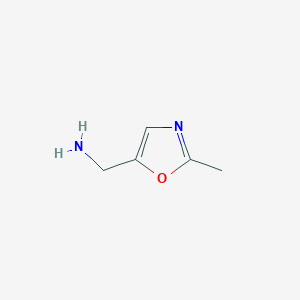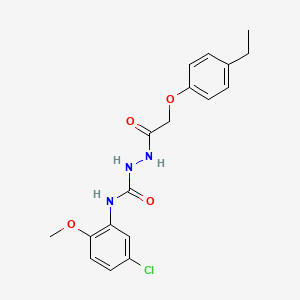![molecular formula C22H21N5O4S2 B2827554 ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847402-08-8](/img/structure/B2827554.png)
ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, combining multiple functional groups, offers a broad spectrum of reactivity, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically involves starting from readily available organic compounds such as benzothiazole derivatives, phenyl triazoles, and ethyl acetate.
Reactions Involved: The synthesis might involve multiple steps, including acylation, thioether formation, and esterification. Each step will require specific reagents, catalysts, and conditions.
Reaction Conditions: Conditions such as temperature, pressure, and pH need to be meticulously controlled to ensure high yield and purity. For instance, esterification usually requires acidic conditions and may involve reagents like sulfuric acid or HCl as catalysts.
Industrial Production Methods: Industrial-scale production requires optimization for cost-effectiveness and safety. Methods may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Likely to involve reagents such as hydrogen peroxide or potassium permanganate, targeting specific sites for oxidation.
Reduction: Metal hydrides like sodium borohydride might be used to selectively reduce the compound.
Substitution: Nucleophilic substitution reactions can modify various functional groups, using reagents like sodium alkoxides.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide for esterification or hydrolysis.
Major Products Formed: The reactions can yield diverse products depending on the conditions and reagents. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can convert ketones to alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.
Medicine: May serve as a precursor for drug development, particularly in designing molecules targeting specific enzymes or receptors.
Industry: Employed in the synthesis of specialty chemicals and advanced materials, contributing to sectors such as agriculture, polymers, and electronics.
Mechanism of Action
Mechanism of Action: This compound can interact with biological targets via its multiple functional groups. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The presence of both triazole and benzothiazole moieties suggests potential for interaction with a wide range of biological targets, impacting cellular processes.
Molecular Targets and Pathways: Likely targets could include enzymes involved in nucleic acid synthesis, proteins within signaling pathways, and possibly ion channels. The specific pathways would depend on the compound’s exact application.
Comparison with Similar Compounds
Ethyl 2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetate: Similar core structure but lacks the benzothiazole moiety.
Methyl 2-((5-((benzothiazol-2-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate: Methyl ester analog with similar functional groups.
4-phenyl-1,2,4-triazol-3-yl thio derivatives: Varying substituents but sharing the triazole-thio linkage.
This blend of structural uniqueness and functional versatility makes ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate a noteworthy compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-2-31-20(29)12-23-19(28)14-32-21-25-24-18(27(21)15-8-4-3-5-9-15)13-26-16-10-6-7-11-17(16)33-22(26)30/h3-11H,2,12-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQHVSEAOAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2827472.png)


![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2827477.png)


![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/new.no-structure.jpg)
![4-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2827482.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)


